molecular formula C25H31FN2O4 B4013874 1-(2-fluorobenzyl)-4-(4-phenylcyclohexyl)piperazine oxalate

1-(2-fluorobenzyl)-4-(4-phenylcyclohexyl)piperazine oxalate

Cat. No. B4013874
M. Wt: 442.5 g/mol
InChI Key: FKRFZRBFEKXSGA-UHFFFAOYSA-N
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Description

1-(2-fluorobenzyl)-4-(4-phenylcyclohexyl)piperazine oxalate is a chemical compound belonging to the class of piperazines, which are known for their diverse range of biological activities and applications in chemical synthesis. Piperazines and their derivatives have been extensively studied for their potential in various fields, including medicinal chemistry due to their structural versatility and pharmacological properties.

Synthesis Analysis

The synthesis of piperazine derivatives often involves nucleophilic substitution reactions, condensation, and fluorination processes. For instance, Mishra and Chundawat (2019) synthesized a series of piperazine derivatives through nucleophilic substitution reaction of phenacyl bromides with hetero arylpiperazine, followed by reduction and fluorination (Mishra & Chundawat, 2019).

Molecular Structure Analysis

The molecular structure of piperazine derivatives is characterized by X-ray diffraction studies, revealing crystalline structures that often exhibit weak intermolecular interactions, such as C-H···O and aromatic π–π stacking interactions, contributing to their three-dimensional architecture. For example, Sanjeevarayappa et al. (2015) detailed the crystal structure of a related compound, highlighting these interactions (Sanjeevarayappa et al., 2015).

Chemical Reactions and Properties

Piperazine derivatives engage in various chemical reactions, including reductive amination and Mannich reactions, which are crucial for their synthesis and functionalization. For example, Mermer et al. (2019) described the synthesis of fluoroquinolone hybrids via Mannich reaction, demonstrating the versatility of piperazine compounds in chemical synthesis (Mermer et al., 2019).

properties

IUPAC Name

1-[(2-fluorophenyl)methyl]-4-(4-phenylcyclohexyl)piperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29FN2.C2H2O4/c24-23-9-5-4-8-21(23)18-25-14-16-26(17-15-25)22-12-10-20(11-13-22)19-6-2-1-3-7-19;3-1(4)2(5)6/h1-9,20,22H,10-18H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKRFZRBFEKXSGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C2=CC=CC=C2)N3CCN(CC3)CC4=CC=CC=C4F.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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